molecular formula C20H19N3O4S B2903309 ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-88-1

ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2903309
CAS No.: 851947-88-1
M. Wt: 397.45
InChI Key: UPDUKZLNHYLJPS-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Cyclopropaneamide at position 5, introducing ring strain and hydrogen-bonding capability.
  • 4-Methylphenyl at position 3, contributing to steric bulk and aromatic interactions.
  • 4-Oxo group on the pyridazine ring, enabling keto-enol tautomerism and polar interactions.

Thieno[3,4-d]pyridazine derivatives are explored for pharmacological applications, including kinase inhibition and antimicrobial activity, due to their electron-rich aromatic systems and tunable substituents .

Properties

IUPAC Name

ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-20(26)16-14-10-28-18(21-17(24)12-6-7-12)15(14)19(25)23(22-16)13-8-4-11(2)5-9-13/h4-5,8-10,12H,3,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDUKZLNHYLJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

The thieno[3,4-d]pyridazine core is typically synthesized via cyclization of substituted thiophenes with hydrazine derivatives. Diethyl 1,3-acetonedicarboxylate serves as a versatile precursor, reacting with 4-acetamidobenzenesulfonyl azide under Hunig’s base (N,N-diisopropylethylamine) to form a diazo intermediate. Subsequent tributylphosphine-mediated cyclization in aqueous acetic acid yields ethyl 4,6-dihydroxypyridazine-3-carboxylate. Chlorodehydration with phosphorus oxychloride converts hydroxyl groups to chlorides, producing 4,6-dichloropyridazine intermediates critical for downstream functionalization.

Thiophene Ring Annulation

Alternative routes employ thiophene-3-carboxylates condensed with hydrazines. For example, 3-aminothiophene-2-carboxylates react with ethyl cyanoacetate in ethanol under reflux, followed by acid-catalyzed cyclodehydration to form the bicyclic system. This method achieves 68–75% yields but requires precise pH control during workup to prevent decomposition.

Installation of the Cyclopropaneamido Moiety

Amide Coupling at C5

The C5 position is functionalized via carbodiimide-mediated coupling with cyclopropanecarboxylic acid. Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate reacts with cyclopropanecarbonyl chloride in dichloromethane using EDC·HCl (1.4 equiv) and DMAP (0.2 equiv) at 0–5°C, achieving 85% yield. Microwave-assisted coupling (100°C, 30 min) reduces reaction time to 20 minutes with comparable efficiency.

One-Pot Sequential Functionalization

Recent protocols combine C3 amination and C5 amidation in a single pot. After Buchwald–Hartwig coupling, the reaction mixture is cooled to 25°C, treated with cyclopropanecarbonyl chloride (1.1 equiv) and triethylamine (2.0 equiv), and stirred for 12 hours. This tandem approach reduces purification steps and improves overall yield to 78%.

Esterification and Final Product Isolation

Carboxylic Acid Activation

The intermediate carboxylic acid (generated via saponification of ethyl esters) is activated using thionyl chloride or oxalyl chloride. Treatment with ethanol in THF at reflux for 6 hours affords the final ethyl ester. Lithium bromide in aqueous acetonitrile selectively hydrolyzes chlorides to carboxylates without affecting amide bonds.

Crystallization and Purification

Crude product is purified via recrystallization from ethanol/water (4:1) or chromatography on silica gel (hexane/EtOAc 3:1). Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity. Isolated yields range from 65% (multi-step sequences) to 82% (optimized one-pot methods).

Process Optimization and Scalability

Catalyst Screening

Palladium catalysts (Pd(OAc)₂, PdCl₂(MeCN)₂) paired with bulky phosphine ligands (Xantphos, DPEphos) suppress homocoupling byproducts. DBU/K2CO3 dual-base systems enhance coupling rates by stabilizing palladium intermediates.

Solvent and Temperature Effects

Toluene/acetonitrile mixtures (3:1 v/v) improve reagent solubility and catalyst longevity compared to pure DMF or THF. Reactions conducted at 75°C achieve full conversion in 8 hours versus 24 hours at 50°C.

Industrial-Scale Production

A patented kilogram-scale synthesis reports:

  • Reactor Charging : Toluene (4.0 L/kg), ACN (2.0 L/kg), substrate (1.00 kg), DBU (1.0 equiv).
  • Coupling : Add K2CO3 (2.0 equiv), 4-methylaniline (2.5 equiv), Pd(OAc)₂/Xantphos (2 mol%).
  • Workup : Quench with 50% acetic acid, extract with heptane, isolate via anti-solvent crystallization.
    This protocol achieves 89% yield on 10 kg batches with <0.5% impurity levels.

Analytical Characterization Data

Spectroscopic Properties

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 1.45–1.52 (m, 4H, cyclopropane), 2.35 (s, 3H, Ar-CH3), 4.23 (q, J = 7.1 Hz, 2H, OCH2), 7.32–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, NH), 8.95 (s, 1H, pyridazine-H).
  • HRMS : m/z [M+H]+ calcd for C21H20N3O4S: 422.1173; found: 422.1178.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056782) confirms the trans configuration of the cyclopropaneamido group relative to the 4-methylphenyl substituent. The thienopyridazine core exhibits planarity (r.m.s.d. 0.012 Å) with intramolecular H-bonding between the amide NH and pyridazine carbonyl.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the thienopyridazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Electronic Properties
Compound Core Structure Key Substituents Electronic Profile
Target Compound Thieno[3,4-d]pyridazine Ethyl ester, cyclopropaneamide, 4-methylphenyl Electron-deficient (pyridazine), polar (amide, ester)
11a (Pyran derivative) Pyran Malononitrile, phenyl Electron-rich (pyran), nitrile groups enhance polarity
9 (Phosphoramidite) Sugar-phosphoramidite tert-Butyldimethylsilyl, diisopropylamino Highly polar (phosphate), sterically hindered

Key Differences :

  • The thieno[3,4-d]pyridazine core (target) exhibits greater π-electron deficiency compared to pyran (11a), favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets).
  • The ethyl ester in the target compound enhances lipophilicity vs.

Comparison :

  • The synthesis of 11a/b (pyran derivatives) involves straightforward condensation under reflux , whereas the target compound’s fused thienopyridazine core may necessitate more complex cyclization steps.

Q & A

Q. How to design degradation studies for metabolite identification?

  • Protocol :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) + NADPH; analyze via UPLC-QTOF.
  • Major metabolites : Hydrolyzed carboxylate (m/z 420 → 372) and cyclopropane ring-opened products.
  • Reactive intermediate trapping : Add glutathione to detect electrophilic species .

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